molecular formula C14H14ClNO2 B1356383 3-Chloro-4-(2-ethoxyphenoxy)aniline CAS No. 89013-43-4

3-Chloro-4-(2-ethoxyphenoxy)aniline

Cat. No.: B1356383
CAS No.: 89013-43-4
M. Wt: 263.72 g/mol
InChI Key: GOYRMWIGAQIACB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-ethoxyphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of nitroarenes, which can be achieved using hydrogenation with catalysts such as platinum on carbon (Pt/C) under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of palladium-catalyzed reactions and hydrogenation processes are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-ethoxyphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically produces anilines .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound undergoes attack by nucleophiles at the carbon bearing the chloro group, forming an intermediate carbanion . This intermediate then undergoes further transformations to yield the final product. The specific pathways and targets depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2-ethoxyphenoxy)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and ethoxy groups allows for versatile applications in various chemical reactions and research fields .

Properties

IUPAC Name

3-chloro-4-(2-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(16)9-11(12)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYRMWIGAQIACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524818
Record name 3-Chloro-4-(2-ethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89013-43-4
Record name 3-Chloro-4-(2-ethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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